molecular formula C16H21NO3 B8159562 Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate

Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate

Cat. No. B8159562
M. Wt: 275.34 g/mol
InChI Key: JQZHKBONFOQJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538111B2

Procedure details

0.81 ml of dimethylsulphoxide in solution in 10 ml of dichloromethane (DCM) is cooled to −50° C. and 0.42 ml (4.8 mM) of oxalyl chloride in solution in 1.5 ml of DCM are added. The mixture is agitated for 10 minutes at −60° C. are then, at this temperature, 1.21 g (4.4 mM) of the benzyl ester of 4-(3-hydroxypropyl)piperidinecarboxylic acid in solution in 6 ml of DCM are added dropwise. The reaction mixture is agitated for 30 minutes at −50° C. and 3 ml of triethylamine are then added dropwise and the temperature is allowed to rise up to ambient temperature in 2 hours. The mixture is hydrolysed on 25 ml of N hydrochloric acid and extracted with DCM. The organic phase is washed with water, dried over magnesium sulphate and concentrated under reduced pressure. The crude product is purified by silica gel chromatography in eluting with the aid of a cyclohexane/ethyl acetate mixture (75/25; v/v). The product sought after is thus obtained as a yellow oil (yield=83%).
Quantity
0.81 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
benzyl ester
Quantity
1.21 g
Type
reactant
Reaction Step Three
Name
4-(3-hydroxypropyl)piperidinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Yield
83%

Identifiers

REACTION_CXSMILES
CS(C)=O.[C:5](Cl)(=[O:9])[C:6](Cl)=O.[OH:11][CH2:12][CH2:13][CH2:14][CH:15]1[CH2:20][CH2:19][N:18]([C:21]([OH:23])=O)[CH2:17][CH2:16]1.Cl>ClCCl.C(N(CC)CC)C>[O:11]=[CH:12][CH2:13][CH2:14][CH:15]1[CH2:16][CH2:17][N:18]([C:21]([O:9][CH2:5][C:6]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:23])[CH2:19][CH2:20]1

Inputs

Step One
Name
Quantity
0.81 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
benzyl ester
Quantity
1.21 g
Type
reactant
Smiles
Name
4-(3-hydroxypropyl)piperidinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC1CCN(CC1)C(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The mixture is agitated for 10 minutes at −60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is agitated for 30 minutes at −50° C.
Duration
30 min
WAIT
Type
WAIT
Details
to rise up to ambient temperature in 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel chromatography
WASH
Type
WASH
Details
in eluting with the aid of a cyclohexane/ethyl acetate mixture (75/25; v/v)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=CCCC1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.